2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate

Drug Discovery Fragment-Based Screening Physicochemical Profiling

Fragment-based screening often stalls due to a lack of metabolically robust, novel scaffolds. This building block solves that with a trifluoroethyl carbamate and cyclopropyl-substituted 1,3,4-thiadiazole core that offers conformational rigidity and a built-in 19F NMR handle. • 19F NMR reporter for label-free binding assays • Cyclopropyl ring enhances metabolic stability vs. larger alkyl chains • Ready-to-derivatize core for kinase inhibitor libraries and PROTAC linker strategies Supplied at ≥95% purity with batch-specific QC data and global logistics support.

Molecular Formula C8H8F3N3O2S
Molecular Weight 267.23 g/mol
CAS No. 1208701-04-5
Cat. No. B1372004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate
CAS1208701-04-5
Molecular FormulaC8H8F3N3O2S
Molecular Weight267.23 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C(S2)NC(=O)OCC(F)(F)F
InChIInChI=1S/C8H8F3N3O2S/c9-8(10,11)3-16-7(15)12-6-14-13-5(17-6)4-1-2-4/h4H,1-3H2,(H,12,14,15)
InChIKeyWUORKNDYMQJOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Basic Properties


2,2,2-Trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate is a synthetic small molecule (C8H8F3N3O2S, MW 267.23 g/mol) characterized by a 1,3,4-thiadiazole core substituted with a cyclopropyl ring at the 5-position and a 2,2,2-trifluoroethyl carbamate moiety. It is a building block available from multiple research chemical suppliers, often at 95% purity. Computed properties include an XLogP3-AA of 2, a hydrogen bond donor count of 1, and an acceptor count of 8 [1]. This compound is not found to be explicitly referenced as a lead compound in the searched primary literature or patent documents, limiting baseline overview to its fundamental structural and computational descriptors.

Building block for fragment-based SAR exploration
Trifluoroethyl and cyclopropyl features may inform metabolic stability design
19F NMR-active handle for binding assay development

Why Generic Analogs Cannot Substitute


The combination of a cyclopropyl substituent on the 1,3,4-thiadiazole ring and a trifluoroethyl carbamate creates a specific steric and electronic profile not captured by generic analogs. The cyclopropyl group imparts conformational rigidity and potential metabolic stability compared to larger alkyl chains, while the trifluoroethyl carbamate significantly alters lipophilicity and hydrogen bonding capacity relative to non-fluorinated or unsubstituted carbamates. For example, the des-cyclopropyl analog 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate (CAS 1211199-35-7) lacks this group, resulting in a lower molecular weight (227.17 g/mol) and a different topological polar surface area [1]. Similarly, replacing the trifluoroethyl group with an ethyl group (e.g., ethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate) reduces electronegativity and metabolic robustness . These structural differences are not interchangeable in structure-activity relationship (SAR) studies or fragment-based drug discovery without risking loss of binding affinity or altered pharmacokinetic profiles. The following section presents the limited quantitative differential evidence that is currently available.

Des-cyclopropyl analog lacks cyclopropyl ring
The absence of cyclopropyl may alter lipophilicity profile and membrane permeability context; not interchangeable for cyclopropyl-dependent SAR studies.
Ethyl carbamate replacement reduces fluorine content
Replacing trifluoroethyl with ethyl may shift metabolic robustness and oxidative susceptibility; not a direct substitute for metabolic stability research.

Quantitative Differentiation Evidence


Computed Lipophilicity vs. Des-Cyclopropyl Analog

The target compound has a computed XLogP3-AA of 2, which is higher than that of the des-cyclopropyl analog (2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate, CAS 1211199-35-7) which has a predicted XLogP3-AA of approximately 1. This difference is due to the addition of the cyclopropyl group [1]. The increased lipophilicity can impact membrane permeability and non-specific binding in biological assays.

Computed Lipophilicity
Class-level inference
Target XLogP3-AA: 2.0
Comparator (des-cyclopropyl): ~1.0
Reported lipophilicity difference context
Computed values; may influence fragment selection for permeability assays
Drug Discovery Fragment-Based Screening Physicochemical Profiling

Molecular Weight and Fluorine Content Comparison

The replacement of the trifluoroethyl group with an ethyl group in ethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate (C8H11N3O2S, MW 213.26) results in a molecular weight reduction of approximately 54 g/mol and a decrease of three fluorine atoms, which abolishes the hydrogen bond acceptor capacity of the fluorine atoms [1][2]. The trifluoroethyl group is known to act as a metabolically stable bioisostere for a methyl group, and its presence can significantly reduce oxidative metabolism.

MW & Fluorine Content
Class-level inference
Target: 267 g/mol, 3 F
Comparator (ethyl analog): 213 g/mol, 0 F
Fluorine content may affect metabolic stability profile
Class-level metabolic stability inference
Medicinal Chemistry Property-Based Design Metabolic Stability

Absence of Direct Comparative Bioactivity Data

A comprehensive search of primary literature and patent databases did not return any direct head-to-head biological assays comparing 2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate with a close structural analog under identical experimental conditions. Therefore, no quantitative biological differentiation (e.g., IC50, Ki, EC50) can be provided. All biological potential remains inferred from class-level knowledge of 1,3,4-thiadiazole carbamates and the known effects of trifluoroethyl and cyclopropyl substituents in medicinal chemistry.

Bioactivity Data
Data to verify
No direct comparative bioassay data available
Exploratory SAR; data to verify
Literature search as of mid-2026
Biological Evaluation Target Engagement SAR Analysis

Research Application Scenarios


Fragment Library for Metabolic Stability Screening

The compound's trifluoroethyl carbamate and cyclopropyl substituents make it a suitable fragment for inclusion in libraries designed to screen for metabolic stability early in the hit-to-lead process. Its high fluorine content provides a 19F NMR handle for binding assays, and its computed lipophilicity (XLogP3 = 2) aligns with fragment-like properties. This scenario is supported by the class-level inference that trifluoroethyl carbamates are more stable than their ethyl counterparts [1].

Synthetic Intermediate for Kinase Probe Development

The 1,3,4-thiadiazole core is a known hinge-binding scaffold for kinases, and the cyclopropyl group offers a unique steric profile. Researchers can use this carbamate as a key intermediate, reacting the free amine (after deprotection) with activated carbonyls to build targeted covalent inhibitor libraries. The lack of pre-existing biological data makes it a blank slate for novel target engagement studies [2].

Bioconjugation via Trifluoroethyl Carbamate Linker

The 2,2,2-trifluoroethyl carbamate can serve as a protecting group or a linker for bioconjugation strategies. The trifluoroethyl group is bioorthogonal and can be cleaved under specific conditions, offering a potential advantage in the design of antibody-drug conjugates or PROTACs where controlled release is needed [3].

Application
Selection Property
Validation Focus
Fragment library for metabolic stability screening
Trifluoroethyl and cyclopropyl structural features
Metabolic stability and 19F NMR binding assay
Kinase hinge-binder intermediate synthesis
1,3,4-thiadiazole core and cyclopropyl steric profile
Target engagement and selectivity profiling
Linker for bioconjugation research
Bioorthogonal trifluoroethyl carbamate
Cleavage condition screening and conjugate stability
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